Product packaging for Hypoglycin A(Cat. No.:)

Hypoglycin A

Cat. No.: B13406169
M. Wt: 141.17 g/mol
InChI Key: OOJZCXFXPZGUBJ-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hypoglycin A is a naturally occurring protoxin found in plants such as the ackee fruit (Blighia sapida) and seeds of the sycamore maple (Acer pseudoplatanus) . It is a non-proteinogenic amino acid that is metabolized in the liver to methylene cyclopropyl acetyl-CoA (MCPA-CoA), a potent inhibitor of fatty acid β-oxidation and several enzymes involved in gluconeogenesis . This mechanism is responsible for the severe hypoglycemia and acute toxic encephalopathy observed in poisoning cases, such as Jamaican vomiting sickness and outbreaks associated with unripened lychee consumption . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals . RUO products are essential tools designed exclusively for laboratory research in controlled environments . They are not subject to the same regulatory evaluations for accuracy and performance as in vitro diagnostic (IVD) medical devices . Research Applications: this compound is a critical reagent for scientists investigating the biochemical pathways of toxic metabolic syndromes, lipid-accumulation myopathies, and energy metabolism . It is used in fundamental pharmaceutical research for drug discovery and in toxicology studies to understand and model seasonal pasture myopathy in animals . Furthermore, it is vital for food safety research, enabling the study of toxin levels in ackee and related fruits to develop safer food processing methods and public health guidelines . Researchers utilize this compound in vitro to explore its transformation, such as its release from its glutamyl conjugate, Hypoglycin B, and its subsequent degradation in biological systems .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO2 B13406169 Hypoglycin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(2S)-2-amino-3-[(1S)-2-methylidenecyclopropyl]propanoic acid

InChI

InChI=1S/C7H11NO2/c1-4-2-5(4)3-6(8)7(9)10/h5-6H,1-3,8H2,(H,9,10)/t5-,6-/m0/s1

InChI Key

OOJZCXFXPZGUBJ-WDSKDSINSA-N

Isomeric SMILES

C=C1C[C@H]1C[C@@H](C(=O)O)N

Canonical SMILES

C=C1CC1CC(C(=O)O)N

physical_description

Yellow solid;  [Merck Index]

Origin of Product

United States

Biological Origin and Biosynthetic Pathways of Hypoglycin a

Natural Occurrence and Distribution Across Plant Species

Hypoglycin A is not uniformly distributed across the plant kingdom but is characteristically found in certain species within the Sapindaceae family. researchgate.netplos.org Its concentration can vary significantly between different parts of the same plant and is also influenced by the plant's stage of maturity. mdpi.comresearchgate.net

Blighia sapida (Ackee Tree) as a Primary Source

The ackee tree (Blighia sapida), a tropical evergreen native to West Africa and the national fruit of Jamaica, is the most well-known source of this compound. researchgate.netfortunejournals.comtandfonline.com The compound is present in various parts of the fruit, but its concentration is highest in the arils of the unripe fruit. fortunejournals.comgsconlinepress.com As the fruit ripens and opens naturally on the tree, the concentration of this compound in the edible arils decreases to negligible levels. researchgate.netfortunejournals.com Research has shown that unripe ackee arils can contain over 1000 ppm of this compound, which drops to less than 0.1 ppm in the fully mature fruit. fortunejournals.com The seeds, however, retain high levels of the compound even in the ripe fruit. researchgate.net In addition to this compound, its dipeptide, Hypoglycin B (γ-glutamyl-hypoglycin), is also found in the seeds. mdpi.com During the ripening process, there is an inverse relationship between the levels of this compound and Hypoglycin B in the seeds, suggesting a conversion of this compound to Hypoglycin B, a process likely mediated by the enzyme γ-glutamyl-transpeptidase. mdpi.commdpi.com

Table 1: Distribution of this compound in Blighia sapida

Plant Part Maturity Stage This compound Concentration
Aril Unripe High (e.g., 711 mg/100g) researchgate.net
Aril Ripe Low to undetectable researchgate.net
Seed Unripe High (e.g., 939 mg/100g) researchgate.net
Seed Ripe High (e.g., 269 mg/100g) researchgate.net

Presence in Other Sapindaceae Family Members (e.g., Lychee, Longan)

This compound and its structural analogue, methylenecyclopropylglycine (B50705) (MCPG), have also been identified in other members of the Sapindaceae family, including some popular tropical fruits. mdpi.complos.org Unripe lychee (Litchi chinensis) fruits have been found to contain both this compound and MCPG. wikipedia.orgresearchgate.net Similarly, this compound has been isolated from the seeds of the longan fruit (Dimocarpus longan). nih.gov The presence of these compounds in lychee has been linked to outbreaks of a hypoglycemic encephalopathy. wikipedia.orgphytomania.com

Biosynthetic Pathways and Precursor Incorporation in Plants

The precise biosynthetic pathway for this compound in plants has not been fully elucidated. agriculturejournals.cz However, preliminary research into its formation in the fruits of the sycamore tree (Acer pseudoplatanus) provides some insights. paarden.vlaanderen Studies involving the administration of ¹⁴C-labelled compounds to developing sycamore fruits were conducted to identify potential precursors for the this compound skeleton. paarden.vlaanderen These experiments allowed for the tracking of the labeled atoms to determine their incorporation into the final molecule. paarden.vlaanderen

The biosynthesis of this compound is thought to be related to the metabolic pathways of branched-chain amino acids. agriculturejournals.czpaarden.vlaanderen This is suggested by its structural similarity to other non-proteinogenic amino acids, such as 2-amino-4-methylhex-4-enoic acid (AMHA), which is synthesized in Aesculus californica. paarden.vlaanderen Further research using specifically labeled precursors is required to formulate a detailed biogenetic hypothesis for this compound. paarden.vlaanderen

Developmental and Environmental Factors Influencing this compound Content in Plants

The concentration of this compound in plants is not static; it is significantly influenced by both the developmental stage of the plant and various environmental factors.

Research on the ackee fruit (Blighia sapida) demonstrates a dramatic change in this compound levels during maturation. In the unripe fruit, the arils (the fleshy, edible part) contain high concentrations of this compound, with levels reported to be over 1000 parts per million (ppm). researchgate.netfortunejournals.comtandfonline.com As the fruit matures, ripens, and opens naturally, the concentration of this compound in the arils drops precipitously to undetectable or very low levels (less than 0.1 ppm). researchgate.netfortunejournals.com In contrast, the seeds of the ackee fruit maintain appreciable levels of the compound throughout all developmental stages. researchgate.netresearchgate.net This detoxification of the aril during ripening is a critical process. acs.orgnih.gov Studies on different ackee cultivars, such as 'Cheese' and 'Butter', have confirmed this trend across different harvest seasons. acs.orgnih.gov

Environmental conditions also play a role in the concentration of this compound.

Stress: In seedlings of the sycamore maple (Acer pseudoplatanus), physical stress has been shown to affect this compound levels. One study reported that mowing significantly increased the concentration of this compound in the seedlings, leading to the hypothesis that stress can upregulate its synthesis. mdpi.com

Ecological and Geographical Variation: There is evidence to suggest that this compound content can vary based on ecological conditions such as temperature, humidity, and soil type. scielo.br The specific cultivar and harvest season (winter or summer) can also lead to significant differences in toxin concentration. scielo.brresearchgate.net

Occurrence and Interconversion of this compound with Related Compounds

This compound does not exist in isolation. It is often found alongside, and can be interconverted with, related compounds within the plant. mdpi.com These related molecules include its dipeptide derivative, Hypoglycin B, and a structural analog, Methylenecyclopropylglycine (MCPG). mdpi.commdpi.com

Hypoglycin B (γ-Glutamyl-Hypoglycin) Formation and Hydrolysis

Hypoglycin B is a dipeptide of this compound and glutamic acid, specifically γ-L-glutamyl-hypoglycin A. tandfonline.comnih.govwikipedia.org It is a naturally occurring compound found in the seeds of the ackee fruit and also in maple seeds, where it co-occurs with this compound. mdpi.commdpi.comnih.gov

A key aspect of this compound regulation in the ackee fruit is its conversion to Hypoglycin B. researchgate.net While this compound is present in both the arils and seeds of the unripe fruit, Hypoglycin B is found almost exclusively in the seeds. researchgate.netmdpi.com During the ripening process, it is postulated that this compound is translocated from the arils to the seeds, where it is converted into Hypoglycin B. researchgate.nettandfonline.comresearchgate.net This conversion is catalyzed by the enzyme γ-glutamyl-transpeptidase. mdpi.com This process establishes a strong inverse relationship between the concentration of this compound in the arils and Hypoglycin B in the seeds; as the fruit matures, the level of this compound in the aril falls while the level of Hypoglycin B in the seeds rises substantially. acs.orgnih.gov This suggests that the seeds act as a "sink" for this compound, effectively detoxifying the edible aril. acs.orgnih.gov

The conversion is a bidirectional process. mdpi.com The hydrolysis of Hypoglycin B liberates free this compound. mdpi.comresearchgate.net This has been observed in laboratory settings, where a decrease in Hypoglycin B concentration corresponds with an increase in this compound concentration. mdpi.comresearchgate.net

Table 1: Change in this compound and Hypoglycin B Concentrations in 'Cheese' Ackee During Maturation Data based on research findings. acs.orgnih.gov

Fruit ComponentMaturity StageThis compound (mg/kg)Hypoglycin B (mg/kg)
Aril Green/Immature~8000Not typically measured
Ripe271Not typically measured
Seed Green/Immature~80001629
Ripe145111774

Analogous Compounds (e.g., Methylenecyclopropylglycine (MCPG))

Methylenecyclopropylglycine (MCPG), also known as L-α-(methylenecyclopropyl)glycine, is a lower homologue and structural analog of this compound. agriculturejournals.czresearchgate.netmdpi.comd-nb.info It is a non-proteinogenic amino acid found in various plants within the Sapindaceae family. mdpi.commdpi.com

MCPG often co-occurs with this compound in plants such as the sycamore maple (Acer pseudoplatanus) and box elder (Acer negundo). mdpi.commdpi.complos.orgplos.org It is notably found in the seeds and fruit pulp of the litchi (Litchi chinensis). researchgate.netd-nb.infoacs.orgindianpediatrics.net While some plants in the Sapindaceae family produce both toxins, others may only produce one, and the presence can be dependent on the ripeness of the fruit. plos.orgplos.org Similar to this compound, MCPG can also exist as a dipeptide, γ-glutamyl-α-(methylenecyclopropyl)glycine (γ-glutamyl-MCPrG). mdpi.commdpi.comnih.gov

Cellular and Molecular Mechanisms of Hypoglycin a Bioactivity

Metabolic Transformation within Biological Systems

Hypoglycin A itself is a protoxin, meaning it is not inherently toxic but is converted into a toxic substance through metabolic processes. wikipedia.org This transformation is a critical first step in its mechanism of action.

Upon ingestion, this compound undergoes metabolic activation to form its toxic metabolites, primarily methylenecyclopropylacetic acid (MCPA) and its coenzyme A ester, methylenecyclopropylacetyl-CoA (MCPA-CoA). tandfonline.comresearchgate.net This conversion process is initiated by the action of specific enzymes within the body. researchgate.net The transformation of this compound into these active metabolites is a key event that precedes the onset of its toxic effects. wikipedia.orgtandfonline.com

The metabolic pathway begins with the deamination of this compound to its corresponding α-keto acid, α-ketomethylenecyclopropylpropionic acid. nih.gov This intermediate is then further metabolized to MCPA. researchgate.net Subsequently, MCPA is esterified with coenzyme A to form MCPA-CoA, the ultimate toxic metabolite responsible for the profound metabolic disturbances observed in cases of this compound toxicity. wikipedia.orgtandfonline.comresearchgate.net

The branched-chain α-keto acid dehydrogenase complex (BCKDC) plays a crucial role in the metabolism of this compound. wikipedia.org This enzyme complex is normally responsible for the oxidative decarboxylation of branched-chain α-keto acids derived from the breakdown of branched-chain amino acids like leucine, isoleucine, and valine. wikipedia.orgnih.gov

However, BCKDC also acts on the α-keto acid derivative of this compound, catalyzing its conversion to MCPA-CoA. wikipedia.org This metabolic shunting of a non-physiological substrate through the BCKDC pathway is a pivotal step in the bioactivation of this compound. The structure and function of the BCKDC, a multi-enzyme complex located in the mitochondria, are central to this process. wikipedia.org

Table 1: Subunits of the Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC)

Subunit Name Function Cofactor
E1 α-ketoacid dehydrogenase Decarboxylation of the α-ketoacid and reductive acylation of the lipoyl moiety on E2. wikipedia.org Thiamine pyrophosphate (TPP) wikipedia.org
E2 Dihydrolipoyl transacylase Transfers the acyl group from the lipoyl moiety to coenzyme A. wikipedia.org Lipoamide

| E3 | Dihydrolipoyl dehydrogenase | Re-oxidizes the reduced lipoyl sulfur residues of E2. wikipedia.org | Flavin adenine (B156593) dinucleotide (FAD) wikipedia.org |

Formation of Active Metabolites: Methylenecyclopropylacetic Acid (MCPA) and Methylenecyclopropylacetyl-CoA (MCPA-CoA)

Enzyme Inhibition Profiles and Functional Consequences

The toxicity of this compound is primarily due to the potent and often irreversible inhibition of several key enzymes by its metabolite, MCPA-CoA. wikipedia.orgnih.govnih.gov This inhibition disrupts critical metabolic pathways, leading to the characteristic biochemical abnormalities associated with this compound poisoning.

MCPA-CoA is a powerful inhibitor of a class of enzymes known as acyl-CoA dehydrogenases (ACADs). nih.govnih.gov These enzymes are flavoproteins that play a vital role in the β-oxidation of fatty acids and the metabolism of certain amino acids. uni-konstanz.de The inactivation of ACADs by MCPA-CoA is typically irreversible, leading to a prolonged disruption of cellular energy metabolism. nih.govnih.gov MCPA-CoA is considered a "suicide" substrate, meaning the enzyme acts upon it, leading to its own inactivation. nih.gov

MCPA-CoA exhibits a degree of specificity in its inhibition of different ACADs. It severely and irreversibly inactivates short-chain acyl-CoA dehydrogenase (SCAD), medium-chain acyl-CoA dehydrogenase (MCAD), and isovaleryl-CoA dehydrogenase (IVD). nih.govnih.gov The addition of a normal substrate for these enzymes can offer protection against inactivation by MCPA-CoA. nih.govnih.gov

In contrast, long-chain acyl-CoA dehydrogenase (LCAD) is not significantly affected. nih.govnih.gov 2-methyl-branched chain acyl-CoA dehydrogenase (2-meBCADH) is only slowly and mildly inactivated. nih.gov This selective inhibition of specific ACADs explains the characteristic metabolic profile observed in individuals exposed to this compound, which includes the accumulation of metabolites from fatty acids and the amino acid leucine. nih.gov

Table 2: Susceptibility of Acyl-CoA Dehydrogenases to MCPA-CoA Inhibition

Enzyme Susceptibility
Short-chain acyl-CoA dehydrogenase (SCAD) Severely and irreversibly inactivated nih.govnih.gov
Medium-chain acyl-CoA dehydrogenase (MCAD) Severely and irreversibly inactivated nih.govnih.gov
Isovaleryl-CoA dehydrogenase (IVD) Severely and irreversibly inactivated nih.govnih.govnih.gov
2-methyl-branched chain acyl-CoA dehydrogenase (2-meBCADH) Slowly and mildly inactivated nih.gov

The irreversible inactivation of ACADs by MCPA-CoA involves the formation of a covalent bond between the inhibitor and the enzyme's flavin adenine dinucleotide (FAD) cofactor. wikipedia.orgnih.gov FAD is essential for the catalytic activity of ACADs. wikipedia.org During the inactivation process, the FAD cofactor is covalently and irreversibly modified by MCPA-CoA. nih.gov

This results in the formation of a stable adduct, rendering the enzyme inactive. researchgate.net Denaturation of the inactivated enzyme reveals several modified flavin derivatives, with one being tentatively identified as a derivative of 4a,5-dihydroflavin. nih.gov This covalent adduction to the flavin moiety is a hallmark of the "suicide" inhibition mechanism of MCPA-CoA. researchgate.netnih.gov

Specificity Towards Short, Medium, and Isovaleryl Acyl-CoA Dehydrogenases

Disruption of Fatty Acid Beta-Oxidation Pathways

The primary mechanism of this compound's toxicity stems from the severe disruption of mitochondrial fatty acid β-oxidation. globalscienceresearchjournals.org The active metabolite, MCPA-CoA, irreversibly inhibits several key enzymes in this pathway. researchgate.net

MCPA-CoA acts as a suicide inhibitor, particularly for short-chain acyl-CoA dehydrogenase (SCAD), medium-chain acyl-CoA dehydrogenase (MCAD), and isovaleryl-CoA dehydrogenase (IVD). nih.gov The inactivation is severe and irreversible for these enzymes. nih.gov In contrast, 2-methyl-branched chain acyl-CoA dehydrogenase (2-meBCADH) is only mildly and slowly inactivated, and long-chain acyl-CoA dehydrogenase (LCADH) is not significantly affected. nih.gov The inhibition of these dehydrogenases occurs through the covalent binding of MCPA-CoA to the enzyme's flavin adenine dinucleotide (FAD) cofactor, forming an irreversible complex that disables the enzyme. wikipedia.org

This blockade of β-oxidation halts the breakdown of fatty acids, preventing the production of acetyl-CoA, a critical substrate for the Krebs cycle and ketone body synthesis. researchgate.netvettimes.com The disruption also extends to enoyl-CoA hydratases, further impeding the β-oxidation spiral. frontiersin.orgfrontiersin.org This widespread inhibition of fatty acid metabolism leads to a profound energy deficit within the cell.

Table 1: Acyl-CoA Dehydrogenases Inhibited by MCPA-CoA

EnzymeAbbreviationDegree of Inhibition by MCPA-CoAReference
Short-Chain Acyl-CoA DehydrogenaseSCADSevere and irreversible nih.gov
Medium-Chain Acyl-CoA DehydrogenaseMCADSevere and irreversible nih.gov
Isovaleryl-CoA DehydrogenaseIVDSevere and irreversible nih.govnih.gov
2-Methyl-Branched Chain Acyl-CoA Dehydrogenase2-meBCADHSlow and mild nih.gov
Long-Chain Acyl-CoA DehydrogenaseLCADHNot significant nih.gov

Impairment of Gluconeogenesis at Molecular and Cellular Levels

The disruption of fatty acid oxidation directly impairs gluconeogenesis, the metabolic pathway responsible for generating glucose from non-carbohydrate substrates. wikipedia.orgfortunejournals.com This impairment is a primary contributor to the profound hypoglycemia observed in cases of this compound poisoning. wikipedia.org

The inhibition of β-oxidation leads to a depletion of essential cofactors required for gluconeogenesis, namely ATP and NADH. Furthermore, the reduced production of acetyl-CoA, a vital allosteric activator of pyruvate (B1213749) carboxylase, hinders the first committed step of gluconeogenesis. clinmedjournals.orgnih.gov Pyruvate carboxylase is a key regulatory enzyme in this pathway, and its reduced activity significantly curtails glucose production. nih.govnih.gov

Research also suggests that this compound poisoning may directly inhibit glucose-6-phosphatase, the enzyme responsible for the final step of gluconeogenesis, the release of free glucose into the bloodstream. researchgate.net This multi-faceted assault on the gluconeogenic pathway, through both cofactor depletion and direct enzyme inhibition, leads to a rapid depletion of hepatic glycogen (B147801) stores and a subsequent inability to maintain blood glucose homeostasis. wikipedia.orgfortunejournals.com

Inhibition of Gamma-Glutamyl Transpeptidase and Glutathione (B108866) Metabolism

This compound has been shown to inhibit gamma-glutamyl transpeptidase (GGT), an enzyme pivotal to the gamma-glutamyl cycle and the metabolism of glutathione. ontosight.ainih.gov GGT is responsible for the transfer of the gamma-glutamyl moiety from glutathione to other amino acids, a key step in glutathione recycling and xenobiotic detoxification. ontosight.ai

Metabolic Dysregulation Induced by this compound Metabolites

The enzymatic blockade caused by MCPA-CoA leads to significant downstream metabolic dysregulation, characterized by the accumulation of specific metabolic intermediates. fortunejournals.com

Accumulation of Acyl-CoA Derivatives

The inhibition of multiple acyl-CoA dehydrogenases results in the upstream accumulation of their respective acyl-CoA substrates. wikipedia.org This leads to a condition that biochemically mimics multiple acyl-CoA dehydrogenase deficiency (MADD). findzebra.com The buildup of these acyl-CoA esters, which cannot be further metabolized through β-oxidation, creates a metabolic bottleneck. This accumulation can be toxic to the cell and further exacerbates the energy crisis by sequestering the free Coenzyme A pool. nih.gov

Profiling of Accumulating Acylcarnitines and Acylglycines

To alleviate the toxic accumulation of acyl-CoA esters, the body attempts to detoxify them by forming conjugates with carnitine and glycine (B1666218). nih.govnih.gov This results in a characteristic and diagnostic profile of elevated acylcarnitines and acylglycines in the blood and urine of affected individuals. vettimes.comfrontiersin.orgnih.gov

The specific acylcarnitines that accumulate reflect the sites of enzymatic blockade. For instance, increased levels of butyrylcarnitine (B1668139), octanoylcarnitine, and decenoylcarnitine are indicative of SCAD and MCAD inhibition. frontiersin.orgfrontiersin.org Similarly, the detection of MCPA-carnitine and MCPA-glycine are specific biomarkers of this compound exposure. frontiersin.orgnih.gov In cases of severe poisoning, a broad range of short- and medium-chain acylcarnitines are found at elevated concentrations. nih.govmdpi.com Analysis of these profiles is a key diagnostic tool and provides a metabolic map of the disrupted pathways. vettimes.comresearchgate.net

Table 2: Key Metabolites Accumulating in this compound Toxicity

Metabolite ClassSpecific ExamplesSignificanceReference
AcylcarnitinesButyrylcarnitineIndicates SCAD/MCAD inhibition frontiersin.orgfrontiersin.org
Octanoylcarnitine, DecenoylcarnitineIndicates MCAD inhibition frontiersin.orgfrontiersin.org
MCPA-carnitineSpecific biomarker of this compound exposure frontiersin.orgnih.govmdpi.com
AcylglycinesMCPA-glycineSpecific biomarker of this compound exposure frontiersin.orgnih.govnih.gov

Comparative Mechanisms of this compound and Methylenecyclopropylglycine (B50705)

Methylenecyclopropylglycine (MCPG) is a structural analogue of this compound, also found in plants of the Sapindaceae family, such as in lychee fruit. researchgate.netd-nb.info Like this compound, MCPG is a protoxin that causes hypoglycemia by disrupting fatty acid metabolism. nih.govd-nb.info However, there are notable differences in their mechanisms of action.

MCPG is metabolized to methylenecyclopropylformyl-CoA (MCPF-CoA). nih.govresearchgate.net Both MCPA-CoA and MCPF-CoA are potent inhibitors of β-oxidation. nih.govresearchgate.net While MCPA-CoA primarily targets SCAD, MCAD, and IVD, the inhibition spectrum of MCPF-CoA appears to be different. nih.govd-nb.info Early studies suggested that MCPG ingestion leads to a significant decrease in the activity of 2-methyl-(branched-chain)-acyl-CoA dehydrogenase, while the activity of general acyl-CoA dehydrogenase was not significantly changed. d-nb.inforesearchgate.net It was also proposed that MCPF-CoA inhibits enoyl-CoA hydratase (crotonase). d-nb.info

Table 3: Comparison of this compound and Methylenecyclopropylglycine

FeatureThis compound (HGA)Methylenecyclopropylglycine (MCPG)Reference
Active MetaboliteMethylenecyclopropylacetyl-CoA (MCPA-CoA)Methylenecyclopropylformyl-CoA (MCPF-CoA) wikipedia.orgnih.govresearchgate.net
Primary Enzyme TargetsSCAD, MCAD, IVD2-methyl-branched-chain acyl-CoA dehydrogenase, Enoyl-CoA hydratase nih.govd-nb.info
Shared OutcomeInhibition of β-oxidation, impairment of gluconeogenesis, accumulation of acylcarnitines and acylglycines nih.govresearchgate.netd-nb.info

Advanced Analytical Methodologies in Hypoglycin a Research

Extraction and Sample Preparation Techniques for Diverse Matrices

The initial and one of the most critical steps in the analysis of Hypoglycin A is its extraction from various complex matrices, such as fruit tissues, biological fluids (blood and urine), and milk. The choice of extraction method is crucial for obtaining reliable and accurate quantitative results.

A widely used and validated method for extracting HGA from ackee fruit involves homogenization of the fruit in an 80% ethanol-water solution. researchgate.netoup.comnih.govoup.com This is typically followed by centrifugation to separate the solid and liquid phases, and then filtration of the supernatant to remove particulate matter. researchgate.netoup.com For canned ackee, the liquid is drained, and the remaining fruit is blended before extraction. researchgate.netfda.gov To remove fats that could interfere with subsequent analysis, a defatting step using a solvent like toluene (B28343) may be incorporated after the initial ethanol (B145695) extraction. scispace.com

In plant materials like sycamore seeds, various solvents have been investigated to optimize HGA extraction. plos.org Studies have compared methanol (B129727), aqueous ethanol, and water, with methanol extraction at 50°C for one hour demonstrating high efficiency. plos.orgresearchgate.net There was no significant difference in extraction yield between heating at 50°C for one hour and extracting at room temperature (20°C) for 24 hours when using methanol. researchgate.net

For biological samples such as whole blood, a common approach involves solid-phase extraction (SPE). nih.govresearchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) SPE cartridges have been successfully used to isolate the polar HGA molecule from the complex blood matrix. nih.govresearchgate.net The process typically involves mixing the sample with an organic solvent like isopropyl alcohol, centrifugation, and then passing the supernatant through the SPE cartridge. researchgate.net Another approach for milk and urine samples involves a "dilute-and-shoot" method for urine and a specific extraction procedure for milk, which simplifies the sample preparation process. nih.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a popular sample preparation technique in pesticide residue analysis, has also been adapted for the extraction of toxins like HGA. deepdyve.commdpi.com This method involves an acetonitrile (B52724) extraction and partitioning with magnesium sulfate, providing a streamlined and efficient cleanup process.

The following table summarizes various extraction and sample preparation techniques for different matrices.

MatrixExtraction/Sample Preparation TechniqueKey StepsReference(s)
Ackee Fruit (Canned) Solvent ExtractionDraining, homogenization, extraction with 80% ethanol-water, centrifugation, filtration. researchgate.netoup.comfda.gov
Ackee Fruit (Fresh) Solvent Extraction with DefattingHomogenization with 80% ethanol, straining, centrifugation, extraction with toluene to remove fat, filtration. scispace.com
Plant Material (e.g., Sycamore Seeds) Optimized Solvent ExtractionHomogenization, extraction with methanol at 50°C for 1 hour, centrifugation, evaporation of supernatant. plos.orgresearchgate.netplos.org
Whole Blood Solid-Phase Extraction (SPE)Sample vortexed with isopropyl alcohol, centrifuged, supernatant applied to HILIC SPE cartridges, elution with methanol. nih.govresearchgate.net
Cow's Milk Specific Extraction ProcedureAn extraction procedure has been developed for milk samples. nih.gov
Urine Dilute-and-ShootA simple dilution of the urine sample before injection. nih.gov
General Food Matrices QuEChERSAcetonitrile extraction and partitioning with magnesium sulfate. deepdyve.commdpi.com

Chromatographic and Spectrometric Approaches for Detection and Quantification

Following extraction and sample preparation, various chromatographic and spectrometric techniques are employed for the separation, detection, and quantification of this compound. The choice of technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) has been a cornerstone in the analysis of HGA for many years. fortunejournals.com Reversed-phase HPLC is a common method, but because HGA is a polar amino acid, it often requires pre-column derivatization to enhance its retention on the nonpolar stationary phase and to allow for UV detection. researchgate.netfda.gov A widely used derivatizing agent is phenylisothiocyanate (PITC), which reacts with the amino group of HGA to form a phenylthiocarbamyl (PTC) derivative that can be detected by a UV detector at 254 nm. researchgate.netoup.comnih.gov Other derivatization reagents like o-phthalaldehyde (B127526) (OPA) have also been utilized. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. nih.gov UHPLC systems, often coupled with mass spectrometry, can separate HGA from other matrix components more efficiently. For instance, a UHPLC method using a C18 column has been developed for the analysis of dansyl-derivatized HGA. researchgate.net In some cases, UHPLC coupled with high-resolution mass spectrometry allows for the analysis of HGA without the need for derivatization. nih.gov

Mass Spectrometry (MS)-Based Techniques: LC-MS/MS and LC-HR-MS/MS

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has revolutionized the analysis of HGA, offering unparalleled specificity and sensitivity. fda.govresearchgate.net This technique allows for the direct detection of underivatized HGA, eliminating the need for time-consuming derivatization steps. fda.govresearchgate.net A simple LC-MS/MS method has been developed using a mixed-mode column that can retain the polar HGA molecule. fda.govresearchgate.net The analysis is rapid, with run times often under 15 minutes. fda.govresearchgate.net For definitive identification, two MS-MS transitions are typically monitored. fda.govresearchgate.net

Liquid Chromatography-High-Resolution Mass Spectrometry/Mass Spectrometry (LC-HR-MS/MS) provides even greater analytical power. nih.govresearchgate.net This technique offers very high mass accuracy, which aids in the unequivocal identification of HGA and helps to differentiate it from isobaric interferences in complex matrices. researchgate.net UHPLC-HR-MS/MS methods have been validated for the quantification of HGA in challenging samples like whole blood. nih.govresearchgate.net The use of HR-MS allows for the acquisition of full-scan product ion spectra, which serves as a powerful tool for confirming the identity of the toxin. researchgate.net

Historical and Evolving Methodologies (e.g., derivatization vs. non-derivatization, GC-MS)

Historically, the analysis of amino acids like HGA relied heavily on derivatization to make them suitable for chromatographic analysis and detection. As mentioned, PITC and OPA were common derivatization agents for HPLC-UV analysis. researchgate.netfda.gov Dansyl chloride is another reagent used for derivatization, particularly in methods coupled with mass spectrometry to enhance ionization and chromatographic retention. fda.govresearchgate.net While effective, derivatization can be time-consuming and may introduce variability. fda.gov

The evolution of analytical instrumentation, particularly the advent of sensitive and robust LC-MS/MS and LC-HR-MS/MS systems, has driven a shift towards non-derivatization methods. fda.govnih.govplos.orgresearchgate.net These direct analysis methods are simpler, faster, and less prone to errors associated with the derivatization step. fda.gov The development of specialized chromatographic columns, such as mixed-mode and HILIC columns, has been instrumental in retaining and separating the polar, underivatized HGA molecule. plos.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) has also been used for the analysis of HGA, but it necessitates a derivatization step to increase the volatility of the amino acid. While GC-MS can provide high sensitivity and specificity, the additional sample preparation steps make it less common than LC-based methods for routine HGA analysis.

The table below provides a comparative overview of different analytical approaches.

Analytical TechniqueDerivatization Required?Common DetectorKey FeaturesReference(s)
HPLC Yes (e.g., PITC, OPA)UVWell-established, good for routine analysis. researchgate.netoup.comnih.govscispace.com
UHPLC Sometimes (e.g., Dansyl chloride)MS, HR-MSFaster analysis, higher resolution than HPLC. nih.govresearchgate.netnih.gov
LC-MS/MS NoTriple Quadrupole MSHigh sensitivity and specificity, rapid analysis, direct detection. fda.govnih.govresearchgate.net
LC-HR-MS/MS NoOrbitrap, TOF MSVery high mass accuracy, definitive identification. nih.govresearchgate.netresearchgate.net
GC-MS YesQuadrupole MSHigh sensitivity, requires derivatization for volatility. fda.gov

Method Validation and Performance Characteristics in Research Contexts

The validation of analytical methods is essential to ensure the reliability and accuracy of research findings. This involves assessing several key performance characteristics, including quantification limits, sensitivity, accuracy, and precision.

Quantification Limits and Sensitivity Improvements

The limit of quantification (LOQ) is a critical parameter, especially when analyzing trace levels of HGA in food and biological samples. Significant improvements in sensitivity have been achieved with the advancement of analytical technologies.

For HPLC-UV methods with PITC derivatization, HGA can be detected at the low nanogram level. researchgate.netoup.comnih.gov In a validated method for canned ackee, the limit of quantitation (LOQ) was reported to be as low as 0.2 μg/g in plant material, an improvement from an earlier LOQ of 0.5 μg/g. researchgate.net Another study reported a method quantification limit (MQL) of 1.9 µg/g in ackee fruit. fda.gov

The introduction of LC-MS/MS has led to substantial enhancements in sensitivity. A validated UHPLC-HR-MS/MS method for quantifying HGA in whole blood achieved a detection limit of 0.35 μg/L, with a linear calibration curve ranging from 0.8 to 500 μg/L. nih.govresearchgate.netresearchgate.net An even more sensitive LC-MS/MS method for cow's milk reported an LOQ of 1.12 µg/L for HGA, which is significantly lower than previously published detection limits. nih.gov

These improvements in sensitivity are crucial for detecting low-level contamination in food products and for toxicokinetic studies where concentrations in biological fluids can be very low. The ability to quantify HGA at such low levels is vital for risk assessment and ensuring public health.

The following table summarizes the reported quantification limits for HGA using different analytical methods.

Analytical MethodMatrixLimit of Quantification (LOQ) / Detection (LOD)Reference(s)
HPLC-UV (PITC Derivatization)Plant Material0.2 μg/g researchgate.net
LC-MS/MSAckee Fruit1.9 µg/g (MQL) fda.gov
UHPLC-HR-MS/MS (Dansyl Derivatization)Whole Blood0.35 μg/L (LOD) nih.govresearchgate.netresearchgate.net
UPLC-MS/MS (No Derivatization)Cow's Milk1.12 µg/L (LOQ) nih.gov

Accuracy, Precision, and Reproducibility Standards

The validation of analytical methods for this compound (HGA) detection is paramount to ensure the reliability of research findings. Key performance indicators such as accuracy, precision, and reproducibility are rigorously assessed against industry and regulatory standards.

Accuracy, often expressed as the percentage of recovery, measures how close a determined value is to the true value. For HGA analysis, methods are considered accurate if the recovery falls within a specified range, typically 80% to 110%. plos.org For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for HGA in ackee fruit demonstrated average recoveries ranging from 70-120% at various concentrations. fda.gov Another study validating a method for HGA in plant material reported an accuracy of 84–94%. plos.orgresearchgate.netnih.gov Similarly, a method for detecting HGA and its metabolite in equine serum and muscle achieved a high accuracy of 93%-108%. nih.gov

Precision refers to the closeness of repeated measurements to each other and is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Intra-day precision assesses variability within a single day, while inter-day precision evaluates it across different days. For HGA analysis, a precision with a CV not exceeding 10% is considered very good. nih.gov One method reported intra-day CVs ranging from 3.44% to 15.85% at different validation concentrations. plos.org Another study on ackee fruit showed excellent precision with %CV values as low as 1.35% at higher spike levels. researchgate.net

Reproducibility assesses the consistency of results when the analysis is performed by different laboratories or with different equipment. The Horwitz equation is a common benchmark for evaluating the acceptability of reproducibility, where the CV should not exceed a level calculated based on the analyte's concentration. plos.org Several validated methods for HGA have successfully met the criteria of the Horwitz equation. plos.orgnih.gov

Linearity is another critical parameter, demonstrating that the analytical response is directly proportional to the concentration of the analyte over a given range. A high coefficient of determination (R²) value, typically greater than 0.99, indicates excellent linearity. researchgate.netnih.govnih.gov

Table 1: Performance Characteristics of a Validated LC-MS Method for this compound in Plant Material

Validation ParameterConcentration LevelResult
Accuracy (Inter-day Recovery %)Low (0.8 μg/ml)94.13%
Medium (8 μg/ml)92.24%
High (24 μg/ml)84.29%
Precision (Intra-day CV %)Day 13.44% - 7.08%
Day 23.86% - 8.00%
Day 38.56% - 15.85%
Reproducibility (Inter-day CV %)Across all levels3.67% - 5.18%
Linearity (R²)0.5μg/ml - 25μg/ml> 0.999

This table presents data from a study validating a novel LC-MS method for HGA detection in plant material without derivatisation. plos.orgresearchgate.net

Application of Isotope-Dilution Internal Standards for Robustness

To enhance the robustness and accuracy of this compound quantification, isotope-dilution mass spectrometry (ID-MS) is a powerful technique. nih.gov This method involves adding a known amount of an isotopically labeled version of the analyte, known as an internal standard (IS), to the sample before analysis. pacificrimlabs.com The labeled compound is chemically identical to the native analyte but has a different mass due to the presence of heavy isotopes (e.g., ¹³C, ²H). pacificrimlabs.com

The key advantage of this approach is that the internal standard behaves identically to the native analyte during sample preparation, extraction, and analysis. pacificrimlabs.com Any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. pacificrimlabs.com By measuring the ratio of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, compensating for matrix effects and variations in instrument response. restek.com

For instance, in the analysis of HGA in ackee fruit, an isotopically-labeled internal standard of L-Leucine-d3 was used to correct for matrix effects and instrument signal drift. fda.gov In a method for quantifying HGA in whole blood, [D7]-labeled glycated and nonglycated hexapeptides were used as internal standards. nih.gov The use of isotope dilution has been instrumental in developing a quantitative method to assess human exposure to HGA by measuring its metabolites in urine. acs.orgnih.gov This approach allows for the straightforward dilution of urine followed by HPLC-MS/MS analysis for the quantification of HGA biomarkers. nih.gov

Biomarker Identification and Metabolic Profiling in Research Models

Research models, including animal studies and in vitro systems, are essential for understanding the metabolic fate of this compound and identifying biomarkers of exposure and toxicity. usda.govbohrium.com

Analysis of this compound and its Metabolites in Biological Samples

Upon ingestion, this compound is metabolized in the body. clinmedjournals.org A key toxic metabolite is methylenecyclopropylacetyl-CoA (MCPA-CoA). nih.govresearchgate.net This metabolite can be further processed and excreted in urine, primarily as glycine (B1666218) conjugates. acs.org The identification and quantification of these metabolites in biological fluids like urine, blood, and milk serve as crucial biomarkers for assessing exposure to HGA. acs.orgacs.org

Advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have been developed to detect and quantify HGA and its metabolites in various biological matrices. clinmedjournals.org For example, a method was developed to quantify the urinary metabolites methylenecyclopropylacetyl-glycine (MCPA-Gly) and methylenecyclopropylformyl-glycine (MCPF-Gly) to assess exposure to both this compound and the related toxin methylenecyclopropylglycine (B50705) (MCPG). acs.orgnih.gov This method demonstrated a linear range from 0.10 to 20 μg/mL in urine. acs.org

In a study of dairy cows that ingested sycamore seedlings, HGA itself was not quantifiable in milk, but its metabolites were detected in both milk and urine. acs.org Urine samples showed higher concentrations of conjugated HGA metabolites compared to milk. acs.org Similarly, in horses with atypical myopathy, a condition linked to HGA ingestion, HGA and its metabolites have been identified in bodily fluids. researchgate.netresearchgate.net The quantification of HGA in blood has been achieved using ultra-high performance liquid chromatography-high resolution tandem mass spectrometry (UHPLC-HRMS/MS), with a detection limit of 0.35 µg/L. clinmedjournals.org

Assessment of Enzyme Inhibition via Acyl Conjugate Signatures

The toxicity of this compound stems from its metabolite, MCPA-CoA, which is a potent inhibitor of several acyl-CoA dehydrogenases. researchgate.netnih.gov These enzymes are critical for the β-oxidation of fatty acids. researchgate.net Inhibition of these enzymes disrupts fatty acid metabolism, leading to a buildup of fatty acids and their derivatives.

A key consequence of this enzyme inhibition is the accumulation of specific acyl-CoA esters in the mitochondria. These are then conjugated with carnitine to form acylcarnitines, which can be detected in blood and tissues. oroboros.at The profile of these acylcarnitines provides a "signature" of enzyme inhibition. For example, the inhibition of short- and medium-chain acyl-CoA dehydrogenases leads to a significant increase in the corresponding acylcarnitines. researchgate.net

Metabolic profiling of serum acylcarnitines and organic acids can map the specific metabolic pathways that are blocked. For instance, elevated levels of butyrylcarnitine (B1668139) can indicate the inhibition of isovaleryl-CoA dehydrogenase. nih.gov In cases of HGA poisoning, a characteristic acylcarnitine profile is observed, which is a valuable diagnostic tool. oroboros.at In equine atypical myopathy, the serum acylcarnitine profile is used for diagnosis, prognosis, and monitoring the metabolic disturbances caused by HGA. oroboros.at The accumulation of acylcarnitines in tissues may also contribute to the pathophysiology of the disease, such as cardiac myopathy. oroboros.at

Research Directions and Experimental Models for Hypoglycin a Studies

In Vitro and Ex Vivo Models for Mechanistic Elucidation

Isolated Enzyme Systems for Inhibition Studies

To understand the precise molecular mechanisms of Hypoglycin A's toxicity, researchers utilize isolated enzyme systems. This in vitro approach allows for the direct investigation of the interaction between the toxin's active metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA), and specific enzymes.

A primary focus of these studies is the family of acyl-CoA dehydrogenases (ACADs) , which are crucial for the β-oxidation of fatty acids. Evidence strongly indicates that MCPA-CoA irreversibly inhibits several of these enzymes.

Key findings from isolated enzyme studies include:

Specificity of Inhibition: Studies have demonstrated that this compound, through its metabolite, specifically inhibits isovaleryl-CoA dehydrogenase. nih.gov There is a much lower degree of inhibition observed for α-methylbutyryl-CoA dehydrogenase, and isobutyryl-CoA dehydrogenation is not inhibited. nih.gov This specificity helps to explain the characteristic metabolic disruptions seen in cases of poisoning.

Mechanism of Inactivation: Research has delved into the chemical mechanism of enzyme inactivation. It is understood that MCPA-CoA acts as a "suicide inhibitor." d-nb.info Mechanistic studies using stereospecifically labeled MCPA-CoA have shown that it binds to the active site of acyl-CoA dehydrogenase, leading to a time-dependent inactivation of the enzyme, likely through a radical mechanism. acs.org The interaction involves the covalent modification of the enzyme's flavin prosthetic group. d-nb.info

Contrasting Effects of Analogs: The lower homolog of this compound, methylenecyclopropylglycine (B50705) (MCPG), exhibits a different inhibition profile. d-nb.info Its metabolite, methylenecyclopropylformyl-CoA (MCPF-CoA), strongly inhibits 2-methyl-(branched-chain)-acyl-CoA dehydrogenase and enoyl-CoA hydratase, but not the general acyl-CoA dehydrogenase that is the primary target of MCPA-CoA. d-nb.info This highlights the subtle structural differences that dictate toxic mechanisms.

Protection and Reversal: Some studies have shown that pre-treatment with substances like clofibrate (B1669205) can decrease the inhibition of butyryl-CoA and decanoyl-CoA dehydrogenases by this compound in rat liver. nih.gov Additionally, in vitro experiments have demonstrated that the inhibition of general acyl-CoA dehydrogenase by 3,4-pentadienoyl-CoA, an analog of MCPA-CoA, can be reversed by an excess of a substrate like octanoyl-CoA. d-nb.info

These isolated enzyme assays, often employing spectrophotometric methods to measure enzyme activity, are fundamental in quantifying the inhibitory potency of this compound's metabolites and in screening for potential therapeutic agents that could counteract these effects.

Cellular and Tissue Culture Systems for Metabolic Impact Analysis

Cellular and tissue culture systems provide a crucial bridge between isolated enzyme studies and whole-organism responses, allowing for the analysis of this compound's metabolic impact in a more integrated biological context. These in vitro models, such as hepatocyte and myocyte cultures, enable researchers to observe the downstream consequences of enzyme inhibition within a cellular environment.

Key research applications and findings from these systems include:

Modeling Metabolic Disease: The metabolic disruptions caused by this compound, specifically the inhibition of acyl-CoA dehydrogenases, lead to a condition that mimics multiple acyl-CoA dehydrogenase deficiency (MADD). Cell culture models are instrumental in studying the pathophysiology of this acquired metabolic disorder.

Investigating Gluconeogenesis Inhibition: this compound is known to severely impair gluconeogenesis. Studies using isolated rat hepatocytes have been employed to investigate this effect. researchgate.netnih.gov For instance, research has shown that in rats treated with this compound, the conversion of [14C]fructose into glucose was significantly decreased in vivo. researchgate.netnih.gov However, this inhibition was not observed in hepatocytes isolated from these treated rats, suggesting the inhibitory effect might be lost during the cell preparation process. researchgate.netnih.gov This highlights the complexities of translating in vivo effects to in vitro systems.

Studying Secondary Metabolite Production: Plant tissue culture techniques, including callus and suspension cultures, are utilized to produce and study secondary metabolites like this compound under controlled laboratory conditions. frontiersin.orgnih.gov This can provide a sustainable source of the compound for research and allows for investigation into its biosynthesis.

Screening and Tolerance Studies: In vitro cultures are effective for screening the tolerance of different cell types or plant varieties to toxins and for elucidating the biochemical changes that occur during exposure. mdpi.com

It is important to note that standard cell culture conditions can sometimes be limiting, particularly in terms of oxygen availability, which can itself alter cellular metabolism towards glycolysis. biorxiv.orgaltex.org Therefore, careful control of the culture environment is essential for accurately interpreting the metabolic effects of compounds like this compound. biorxiv.org

Synthetic Chemistry Approaches to this compound and Analogs

Total Synthesis of this compound and Stereoisomers

The unique and strained methylenecyclopropane (B1220202) structure of this compound presents a significant challenge for organic chemists. The total synthesis of this compound and its various stereoisomers is crucial for confirming its structure, providing pure material for biological testing, and enabling the creation of analogs to probe its mechanism of action.

Several synthetic routes have been developed over the years:

Allenic Intermediate Approach: One of the earlier successful syntheses involved the use of an allenic intermediate, diethyl 1-formylaminopenta-3,4-diene-1,1-dicarboxylate. rsc.org This intermediate undergoes a Simmons-Smith cyclopropanation reaction to form the key methylenecyclopropane ring. Subsequent hydrolysis and decarboxylation yield (±)-Hypoglycin A. rsc.org

Asymmetric Synthesis: To obtain specific, individual diastereoisomers, asymmetric synthesis strategies have been employed. One notable approach utilizes the Sharpless asymmetric epoxidation to create a chiral building block. rsc.org This allows for the controlled construction of the methylenecyclopropane ring, leading to the synthesis of the individual diastereoisomers that constitute natural this compound. rsc.org

Palladium-Catalyzed Cycloadditions: More modern approaches have explored transition metal-catalyzed reactions. For example, palladium-catalyzed [3+2] cycloaddition reactions using vinylcyclopropanes and carbonyl compounds have been developed to construct substituted five-membered rings (tetrahydrofurans), showcasing a methodology that could be adapted for the synthesis of complex cyclopropane-containing molecules. lboro.ac.uk

The successful synthesis not only provides access to the natural (+)-(2S, 4S) isomer but also to its other stereoisomers (diastereomers and enantiomers). This is critical for structure-activity relationship (SAR) studies, as the biological activity, including enzyme inhibition, can be highly dependent on the specific stereochemistry of the molecule. acs.org

Design and Evaluation of Structural Analogs for Probing Mechanisms

The design and synthesis of structural analogs of this compound are a powerful tool for dissecting its biological activity and understanding the specific molecular features responsible for its toxicity. By systematically modifying the structure of this compound, researchers can investigate the roles of the cyclopropane (B1198618) ring, the double bond, and the amino acid side chain in enzyme inhibition.

Key examples of analog-based research include:

Methylenecyclopropylglycine (MCPG): This compound is the lower homolog of this compound and is also found in nature, for instance in litchi kernels. d-nb.info Studies comparing this compound and MCPG have revealed different enzymatic targets. While this compound's metabolite (MCPA-CoA) primarily inhibits general acyl-CoA dehydrogenase, the metabolite of MCPG (MCPF-CoA) inhibits 2-methyl-(branched-chain)-acyl-CoA dehydrogenase and enoyl-CoA hydratase. d-nb.info This demonstrates that even a small change in the carbon chain length dramatically alters the inhibitory profile.

3,4-Pentadienoyl-CoA: This allenic thioester is a potent and rapid inhibitor of general acyl-CoA dehydrogenase, acting as a structural mimic of the intermediate formed during the enzyme's catalytic cycle. d-nb.info Its study has provided insights into the mechanism of "suicide inhibition," where the enzyme converts the inhibitor into a reactive species that then covalently modifies and inactivates the enzyme. d-nb.infod-nb.info

Cyclopropane-based Peptide Mimetics: The constrained cyclopropane ring has been incorporated into peptides to mimic or stabilize specific secondary structures like β-turns. gla.ac.uk While not directly studying this compound's toxicity, this research showcases the utility of the cyclopropane moiety in designing conformationally restricted molecules, a principle that is central to structure-activity relationship (SAR) studies in drug design. gla.ac.uk

By synthesizing and testing these and other analogs, scientists can map the structural requirements for binding to and inhibiting target enzymes, leading to a more complete picture of the toxicology of this compound and related compounds.

Ecological and Plant Physiology Investigations of this compound

Ecological and plant physiology studies are essential for understanding the distribution, biosynthesis, and function of this compound in its natural sources, primarily the ackee fruit (Blighia sapida) and certain maple species (Acer).

Distribution in the Ackee Fruit: Research has meticulously tracked the concentration of this compound and its dipeptide derivative, Hypoglycin B, throughout the maturation process of the ackee fruit. acs.orgresearchgate.net

Aril: In the unripe fruit, the edible aril contains dangerously high levels of this compound, which can exceed 1000 ppm. researchgate.netfortunejournals.com As the fruit ripens and naturally opens, the concentration in the aril dramatically decreases to levels that are often undetectable (<0.1 ppm). researchgate.net

Seeds: The seeds consistently contain significant amounts of this compound at all stages of maturity. researchgate.net Furthermore, the seeds are the exclusive location of Hypoglycin B. acs.orgmdpi.com

Membrane (Raphe): The membrane that attaches the aril to the seed generally has this compound levels that mirror those in the aril. researchgate.net

The Role of Hypoglycin B and Fruit Ripening: A key finding is the inverse relationship between this compound in the aril and Hypoglycin B in the seeds during ripening. acs.orgresearchgate.net As the fruit matures, this compound levels in the aril and seeds decrease, while Hypoglycin B levels in the seeds increase significantly. acs.org This suggests that this compound is translocated from the aril to the seeds, where it is converted into Hypoglycin B. researchgate.net This process is believed to be a detoxification mechanism for the edible aril. acs.org The enzyme γ-glutamyl transpeptidase is thought to catalyze this conversion of this compound into Hypoglycin B (a γ-glutamyl dipeptide of this compound). mdpi.commdpi.comnih.gov Hypoglycin B essentially acts as a storage reservoir for this compound in the seeds. mdpi.commdpi.com

Biosynthesis and Stress Response: The biosynthesis of this compound is a complex process. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during standard translation. mdpi.com It is considered a secondary plant metabolite. While the complete biosynthetic pathway is still under investigation, it is known to be a sesquiterpene derivative. gcwgandhinagar.com There is evidence to suggest that its production may be influenced by environmental stressors. For example, in sycamore maple seedlings, mowing was observed to significantly increase the concentration of this compound, leading to the hypothesis that stress upregulates its synthesis. mdpi.com

Function and Evolutionary Significance in Plants

This compound is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. researchgate.net It is classified as a secondary metabolite. researchgate.netfortunejournals.com Unlike primary metabolites that are essential for the fundamental life processes of a plant, secondary metabolites are thought to play a more specialized role in the interaction between the plant and its environment. fortunejournals.com

The synthesis of complex molecules like this compound involves intricate biochemical pathways, suggesting they offer a significant adaptive and functional advantage to the plants that produce them. fortunejournals.com The leading hypothesis for the evolutionary function of secondary metabolites, including this compound, is defense. Plants, being sessile organisms, cannot flee from threats and often lack a complex immune system like that found in animals. fortunejournals.com Consequently, they rely on a chemical arsenal (B13267) to deter herbivores and combat pathogens. fortunejournals.com The expression of a potent toxin like this compound, which is found in the unripe fruit of the ackee tree (Blighia sapida) and in the seeds and seedlings of certain maple species (Acer spp.), serves as a powerful deterrent. researchgate.netresearchgate.net By causing severe illness in animals that ingest it, the toxin helps protect the plant's reproductive parts (seeds and fruit), thereby enhancing its survival and propagation. fortunejournals.com For instance, in the ackee fruit, the concentration of this compound is highest in the immature fruit and decreases significantly as the fruit ripens and the arils become safe for consumption, which may be an evolutionary strategy to allow seed dispersal by animals only when the seeds are viable. ubc.cafortunejournals.com

Environmental Factors Influencing Toxin Expression in Acer Species

The concentration of this compound in Acer species is not uniform and is influenced by a range of environmental and developmental factors. nih.gov This variability contributes to the sporadic nature of poisonings, such as Atypical Myopathy in horses. diabetesandenvironment.org Research has identified several factors that can affect toxin expression, including the specific part of the plant, the season, and weather conditions. nih.govopenaccessjournals.com

Studies have consistently shown that seedlings contain the highest concentrations of this compound, followed by seeds (samaras), and then leaves. openaccessjournals.comresearchgate.net For example, in sycamore maple (Acer pseudoplatanus), the median concentration of this compound in seedlings can be over five times higher than in samaras and more than fifteen times higher than in leaves. openaccessjournals.com Significant variation also exists between individual trees, even within the same location. diabetesandenvironment.org

Environmental conditions play a crucial role. Factors such as soil composition, temperature fluctuations, sunlight, and rainfall are believed to influence the toxin levels in the plant. nih.gov Climatic factors like stormy or windy weather can increase the risk of exposure by causing a greater dispersal of seeds onto pastures. diabetesandenvironment.orgvettimes.com Furthermore, tree stress, which can be induced by climatic conditions, may also affect the concentration of this compound within the seeds. diabetesandenvironment.org One study conducted in the Netherlands found that while almost all Acer pseudoplatanus samples contained this compound, the concentrations were significantly higher in seeds collected from pastures where cases of Atypical Myopathy had occurred compared to seeds from unaffected pastures. nih.gov

Table 1: Median this compound Concentrations in Different Parts of Acer pseudoplatanus

This table presents data from a study on Acer genus plants to illustrate the varying concentrations of the toxin.

Plant PartMedian this compound Concentration (mg/kg)
Seedlings770
Samaras (Seeds)130
Leaves48
Inflorescences24
Data sourced from Novotná et al., 2023. openaccessjournals.com

Comparative Biochemical Studies Across Diverse Biological Systems

Species-Specific Metabolic Responses and Susceptibility

The toxicity of this compound is not caused by the amino acid itself, but by its primary metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA). ubc.cafortunejournals.com After ingestion, this compound is metabolized in the liver, where it undergoes transamination and subsequent oxidative decarboxylation to form MCPA-CoA. ubc.ca This metabolite is a potent inhibitor of several acyl-CoA dehydrogenase enzymes that are crucial for the beta-oxidation of fatty acids. researchgate.netdiabetesandenvironment.org This disruption of fatty acid metabolism prevents cells from using fats as an energy source, forcing them to rely on glucose. Once glycogen (B147801) stores are depleted, the body cannot produce more glucose through gluconeogenesis, leading to severe hypoglycemia and the accumulation of toxic fatty acid intermediates. researchgate.net

Susceptibility and clinical presentation vary significantly across species. beyondpesticides.org In humans, ingestion of unripe ackee fruit leads to a condition known as Jamaican Vomiting Sickness, characterized by severe hypoglycemia, vomiting, and in some cases, death. researchgate.netubc.caclinmedjournals.org In equids, ingestion of seeds or seedlings from Acer pseudoplatanus or Acer negundo causes Atypical Myopathy (AM), a non-exertional rhabdomyolysis with a high mortality rate. vettimes.commdpi.com Affected horses show signs of muscle weakness, stiffness, and tremors, primarily affecting postural, respiratory, and cardiac muscles which are highly dependent on fatty acid oxidation. diabetesandenvironment.orgvettimes.com

Other herbivores, including Père David's deer and gnus, have also been shown to be susceptible to this compound poisoning, presenting with clinical signs similar to equine AM. beyondpesticides.org However, some species, particularly ruminants like cattle and sheep, appear to be less susceptible. beyondpesticides.orgmdpi.com It is hypothesized that the microbial community in the rumen may transform this compound into less toxic compounds. mdpi.com Despite this, studies have detected this compound metabolites, such as MCPA-glycine and MCPA-carnitine, in the milk and urine of dairy cows that have grazed on sycamore seedlings, indicating that some absorption and systemic exposure still occurs. mdpi.commdpi.com This suggests that while the rumen may offer some protection, it does not provide complete immunity, and the difference in susceptibility remains an important area of research.

Table 2: Species Susceptibility and Metabolic Consequences of this compound Ingestion

This table summarizes the effects of this compound across different species based on available research.

SpeciesConditionKey Metabolic Features
HumansJamaican Vomiting SicknessSevere hypoglycemia, vomiting, depletion of hepatic glycogen. researchgate.netubc.ca
HorsesAtypical Myopathy (AM)Impaired lipid metabolism in muscle, rhabdomyolysis, accumulation of acylcarnitines. diabetesandenvironment.orgvettimes.com
Père David's DeerAtypical Myopathy-like syndromeElevated serum this compound and MCPA-carnitine. beyondpesticides.org
GnusAtypical Myopathy-like syndromeSevere clinical signs, elevated serum this compound and MCPA-carnitine. beyondpesticides.org
Cattle (Ruminants)Lower susceptibilityRumen microbial activity may break down the toxin, though metabolites are still found in milk and urine. beyondpesticides.orgmdpi.commdpi.com
Data sourced from multiple studies as cited.

Transgenerational Transfer of Metabolites in Research Models

The potential for maternal transfer of this compound and its metabolites to offspring is a critical area of research, with implications for developmental health. While direct studies on the transgenerational epigenetic inheritance of this compound-induced metabolic disorders are limited, evidence demonstrates that the toxin and its byproducts can cross biological barriers in mammals.

A significant case study reported a newborn foal presenting with clinical signs of Atypical Myopathy. researchgate.net The foal's dam had been grazing on a pasture containing sycamore trees but was clinically healthy. researchgate.net Metabolomic analysis of the foal's blood revealed the presence of MCPA-carnitine, a key metabolite of this compound, confirming exposure. researchgate.net This finding strongly suggests either transplacental transfer of this compound or its metabolites from the mare to the fetus in utero, or transfer via the colostrum and milk immediately after birth. researchgate.net

This is supported by further research showing that this compound and its metabolites can be secreted into the milk of exposed animals. Studies have detected both this compound and MCPA-carnitine in the milk of mares and dairy cows after exposure to sycamore material. mdpi.com This confirms a lactational route of transfer to suckling offspring.

While these findings confirm maternal transfer, the long-term consequences for the offspring and whether this exposure leads to heritable epigenetic changes across generations remain unknown. General research on environmental toxicology shows that maternal exposure to chemicals can impact offspring development and increase vulnerability to metabolic diseases in adulthood. nih.gov Given that this compound profoundly disrupts core metabolic pathways, investigating its potential to program or alter the metabolic health of offspring through maternal exposure is a crucial direction for future experimental models.

Q & A

Basic Question: What are the key biochemical pathways affected by Hypoglycin A, and how can their disruption be experimentally validated?

Answer:
this compound (HGA) inhibits gluconeogenesis by metabolizing into methylenecyclopropane acetyl-CoA (MCPA-CoA), which blocks coenzyme A dehydrogenases (e.g., acyl-CoA dehydrogenase) . To validate this disruption:

  • Methodology: Use in vitro hepatocyte models to measure glucose production under HGA exposure. Monitor metabolites like β-oxidation intermediates (e.g., acylcarnitines) via LC-MS/MS.
  • Controls: Include untreated cells and co-administration of carnitine to rescue β-oxidation.
  • Validation: Correlate findings with clinical markers (e.g., hypoglycemia, elevated AST) from patient serum .

Advanced Question: How can contradictory findings in this compound studies (e.g., variability in toxicity thresholds) be reconciled methodologically?

Answer:
Contradictions often arise from differences in experimental models (e.g., animal vs. cell-based) or variability in HGA quantification methods.

  • Experimental Design:
    • Standardize HGA extraction protocols (e.g., using isotope-dilution HPLC-MS/MS for precise quantification) .
    • Employ cross-species comparative studies to identify metabolic differences (e.g., murine vs. primate models).
  • Statistical Analysis: Apply meta-regression to account for confounding variables (e.g., age, nutritional status) in clinical datasets .

Basic Question: What clinical laboratory markers are most predictive of this compound toxicity, and how should they be prioritized in diagnostic workflows?

Answer:
Key markers include:

  • Elevated: Phosphorus (mean increase: 1.74–2.73 mmol/L), anion gap (24.26–29.05), and AST (37.97–73.06 U/L).
  • Depressed: Bicarbonate (13.02–16.56 mmol/L) and lymphocyte count (7.49–12.81 ×10³/µL) .
    Methodological Prioritization:

Use point-of-care glucose testing for rapid hypoglycemia detection.

Confirm with anion gap and AST levels to differentiate HGA toxicity from other hypoglycemic etiologies.

Advanced Question: What novel analytical techniques can improve the sensitivity and throughput of this compound detection in biological matrices?

Answer:

  • HPLC-MS/MS with Isotope Dilution: Eliminates derivatization steps, enabling direct quantification of HGA and its metabolites (e.g., MCPG) in urine/blood within 1 hour .
  • Automated Sample Preparation: Integrate solid-phase extraction (SPE) robots to reduce human error.
  • Validation: Cross-validate with NMR spectroscopy for structural confirmation of metabolites .

Basic Question: How should researchers design preclinical studies to model this compound toxicity in animal systems?

Answer:

  • Model Selection: Use fasted rodents (mice/rats) to mimic hypoglycemic states.
  • Dosing Protocol: Administer HGA orally (5–10 mg/kg) to replicate natural exposure.
  • Endpoints: Monitor blood glucose hourly, and euthanize at severe hypoglycemia (<40 mg/dL) for tissue analysis (liver/kidney histopathology) .

Advanced Question: What frameworks (e.g., PICO, FINER) are optimal for formulating research questions on this compound’s long-term metabolic effects?

Answer:

  • PICO Framework:
    • Population: Adults with suspected HGA exposure.
    • Intervention: Longitudinal monitoring of glucose metabolism.
    • Comparison: Unexposed cohorts.
    • Outcome: Incidence of insulin resistance or pancreatic dysfunction.
  • FINER Criteria: Ensure questions are Feasible (access to endemic regions), Novel (unexplored chronic effects), and Relevant (public health impact) .

Basic Question: What are the ethical considerations when conducting human studies on this compound exposure in endemic regions?

Answer:

  • Informed Consent: Provide clear documentation in local languages on risks/benefits.
  • Participant Selection: Prioritize symptomatic individuals with confirmed HGA exposure (e.g., ackee fruit consumption history).
  • Data Sharing: Anonymize data to protect participant identities while allowing replication studies .

Advanced Question: How can machine learning enhance the predictive modeling of this compound outbreaks using environmental and clinical data?

Answer:

  • Data Integration: Combine climatic data (e.g., rainfall patterns affecting ackee ripening) with hospital admission records.
  • Algorithm Selection: Train random forest models on variables like fruit harvest dates, serum biomarkers, and demographic factors.
  • Validation: Use k-fold cross-validation to assess model accuracy in predicting outbreak timing/severity .

Basic Question: What statistical methods are recommended for analyzing small-sample studies on this compound toxicity?

Answer:

  • Non-Parametric Tests: Use Wilcoxon signed-rank or Mann-Whitney U tests for non-normal distributions.
  • Bayesian Approaches: Incorporate prior data (e.g., historical toxicity thresholds) to improve inference in underpowered studies.
  • Reporting: Include 95% confidence intervals for effect sizes to contextualize uncertainty .

Advanced Question: How can researchers address gaps in this compound metabolite reference databases for untargeted metabolomics?

Answer:

  • Collaborative Curation: Contribute to public databases (e.g., HMDB, METLIN) with MS/MS spectra of HGA and MCPA-CoA.
  • Synthetic Standards: Use isotopically labeled HGA (e.g., D₃-HGA) to validate fragmentation patterns.
  • Open Data: Publish raw metabolomic datasets in repositories like MetaboLights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.